Tetrachloropyridazine is a heterocyclic aromatic compound with the chemical formula C5HCl4N. It is a white crystalline solid that is sparingly soluble in water. The synthesis of tetrachloropyridazine has been reported in several scientific publications, often involving the reaction of various starting materials like tetrachloro-1,3-butadiene and hydrazine hydrate [].
While conclusive research on its applications is still ongoing, tetrachloropyridazine has been explored for its potential in various scientific research fields, including:
Perchloropyridazine is a heterocyclic compound derived from pyridazine, characterized by the presence of a perchloro group. The chemical structure of perchloropyridazine includes a six-membered aromatic ring containing two nitrogen atoms, which contributes to its unique chemical properties. The perchloro substituent enhances the compound's reactivity and stability, making it an interesting subject for various chemical and biological studies.
There is no current research available on the specific mechanism of action of tetrachloropyridazine.
Due to the limited information on tetrachloropyridazine, it's important to consider the general safety hazards associated with chlorinated organic compounds. These can include:
These reactions are essential for synthesizing various derivatives with potential applications in pharmaceuticals and materials science.
Research indicates that perchloropyridazine and its derivatives exhibit notable biological activities. They have been investigated for their potential as:
The synthesis of perchloropyridazine typically involves:
These methods allow for the tailored synthesis of perchloropyridazine derivatives with specific desired properties.
Perchloropyridazine has potential applications in several fields:
Perchloropyridazine shares structural similarities with several other nitrogen-containing heterocycles. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Pyridazine | Dihydropyridine | Contains two nitrogen atoms in a six-membered ring; less reactive than perchloropyridazine. |
Pyrazine | Dihydropyridine | Features two nitrogen atoms at opposite positions; used in flavoring and fragrance. |
Pyrimidine | Dihydropyridine | Contains three nitrogen atoms; important in nucleic acids. |
Perchlorate | Anion | Contains a chlorine atom bonded to four oxygen atoms; used as an oxidizer. |
The uniqueness of perchloropyridazine lies in its combination of a pyridazine structure with a highly reactive perchloro group, which enhances its potential applications in various fields compared to its analogs.
Perchloropyridazine was first synthesized in the mid-20th century during investigations into halogenated heterocycles. Early methods involved direct chlorination of pyridazine under radical conditions, but these often yielded mixtures of polyhalogenated byproducts. The development of regioselective chlorination protocols in the 1980s, such as the use of sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride, enabled efficient production of 3,4,5,6-tetrachloropyridazine. Patent CN106810491A (2017) later refined this approach using sulfur dichloride (SCl₂), achieving 95–97% yields.
The pyridazine core’s electron-deficient nature, combined with four chlorine substituents, confers unique reactivity:
Property | Value |
---|---|
IUPAC Name | 3,4,5,6-Tetrachloropyridazine |
Molecular Formula | C₄Cl₄N₂ |
Molecular Weight | 217.87 g/mol |
CAS Registry Number | 20074-67-3 |
SMILES | ClC1=NN=C(Cl)C(Cl)=C1Cl |
InChI Key | XTKMAPVHLBPKPE-UHFFFAOYSA-N |
The compound is classified as a polyhalogenated diazine, distinguished by its two adjacent nitrogen atoms and tetra-substituted chlorine configuration.
Perchloropyridazine occupies a niche among halogenated pyridazines due to its full chlorination pattern. Comparatively: